

An In-depth Technical Guide to the Thermodynamic Properties of Isophthalic Acid

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Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

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Isophthalic acid (IPA), a key industrial chemical and a molecule of interest in various scientific fields, possesses a unique set of thermodynamic properties that dictate its behavior in chemical reactions, physical transformations, and biological systems. This technical guide provides a comprehensive overview of these properties, supported by experimental data, detailed methodologies, and visual representations of relevant pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of isophthalic acid are defined by several key parameters. These values are crucial for process design, safety assessments, and understanding its environmental fate.

Data Presentation: Thermodynamic Properties of Isophthalic Acid

Property	Value	Units	Conditions
Molar Mass	166.13	g/mol	-
Melting Point	345 - 348	°C	In a sealed tube
Boiling Point	Sublimes	°C	-
Sublimation Point	~345	°C	-
Standard Enthalpy of Formation (Solid)	-802.9	kJ/mol	at 298.15 K
Standard Enthalpy of Combustion (Solid)	-3202.6 ± 0.5	kJ/mol	at 298.15 K
Enthalpy of Sublimation	142.0 ± 0.7	kJ/mol	at 298.15 K
Solid Phase Heat Capacity (Cp,solid)	201.7	J/(mol·K)	at 323.15 K
Vapor Pressure	2.63×10^{-8}	mm Hg	at 20 °C
	6.75×10^{-2}	mm Hg	at 100 °C
First Dissociation Constant (pKa1)	3.70	-	at 25 °C
Second Dissociation Constant (pKa2)	4.60	-	at 25 °C

Solubility Data

The solubility of isophthalic acid is a critical parameter in its purification, reaction chemistry, and potential bioavailability.

Solvent	Temperature (°C)	Solubility (g/100g solvent)
Water	25	0.012
100	0.32	
Methanol	25	4.0
Ethanol	25	-
Propanol	25	1.7
50	2.7	
Glacial Acetic Acid	25	0.23

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and well-defined experimental procedures. The following sections outline the methodologies for key measurements.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of isophthalic acid can be determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Procedure:

- **Sample Preparation:** A pellet of approximately 1.0 g of high-purity isophthalic acid is accurately weighed.
- **Bomb Assembly:** The pellet is placed in the sample holder of the bomb calorimeter. A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet. One milliliter of deionized water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

- Pressurization: The bomb is sealed and flushed with oxygen to remove any nitrogen. It is then filled with pure oxygen to a pressure of 30 atm.
- Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance, such as benzoic acid. The heat of combustion of isophthalic acid is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from trace nitrogen) and the heat of combustion of the fuse wire.

Determination of Heat of Sublimation by Isothermal Thermogravimetry

The enthalpy of sublimation can be determined by measuring the rate of mass loss of a sample at different temperatures under vacuum.

Procedure:

- Sample Preparation: A small, accurately weighed sample of isophthalic acid (5-10 mg) is placed in the thermogravimetric analyzer (TGA) pan.
- Isothermal Analysis: The sample is heated to a specific temperature below its melting point and held isothermally under a controlled vacuum. The rate of mass loss due to sublimation is recorded.
- Temperature Variation: This process is repeated at several different temperatures, creating a series of isothermal mass loss curves.
- Data Analysis: The rate of sublimation at each temperature is determined from the slope of the mass versus time plot. The Clausius-Clapeyron equation is then used to relate the

sublimation rates to the temperatures, allowing for the calculation of the enthalpy of sublimation.

Measurement of Solubility by the Shake-Flask Method

The solubility of isophthalic acid in various solvents can be determined using the isothermal shake-flask method.

Procedure:

- **Sample Preparation:** An excess amount of isophthalic acid is added to a known volume of the desired solvent in a sealed flask.
- **Equilibration:** The flask is placed in a constant-temperature water bath and agitated for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Sample Withdrawal and Analysis:** A sample of the saturated solution is withdrawn using a filtered syringe to prevent solid particles from being included. The concentration of isophthalic acid in the solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- **Data Reporting:** The solubility is expressed as the mass of isophthalic acid per unit mass or volume of the solvent at the specified temperature.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the melting point and heat of fusion of isophthalic acid.

Procedure:

- **Sample Preparation:** A small, accurately weighed sample of isophthalic acid (5-10 mg) is hermetically sealed in an aluminum pan.
- **DSC Measurement:** The sample pan and an empty reference pan are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of isophthalic acid.

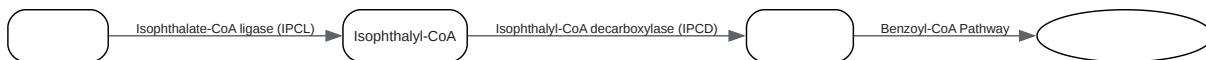
- Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualizing Key Pathways and Processes

Understanding the context in which isophthalic acid is formed, transformed, and degraded is crucial. The following diagrams, generated using Graphviz, illustrate some of these key processes.

Biodegradation Pathways

Isophthalic acid can be biodegraded by microorganisms under both anaerobic and aerobic conditions.



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Caption: Anaerobic degradation pathway of isophthalic acid.[1][2]

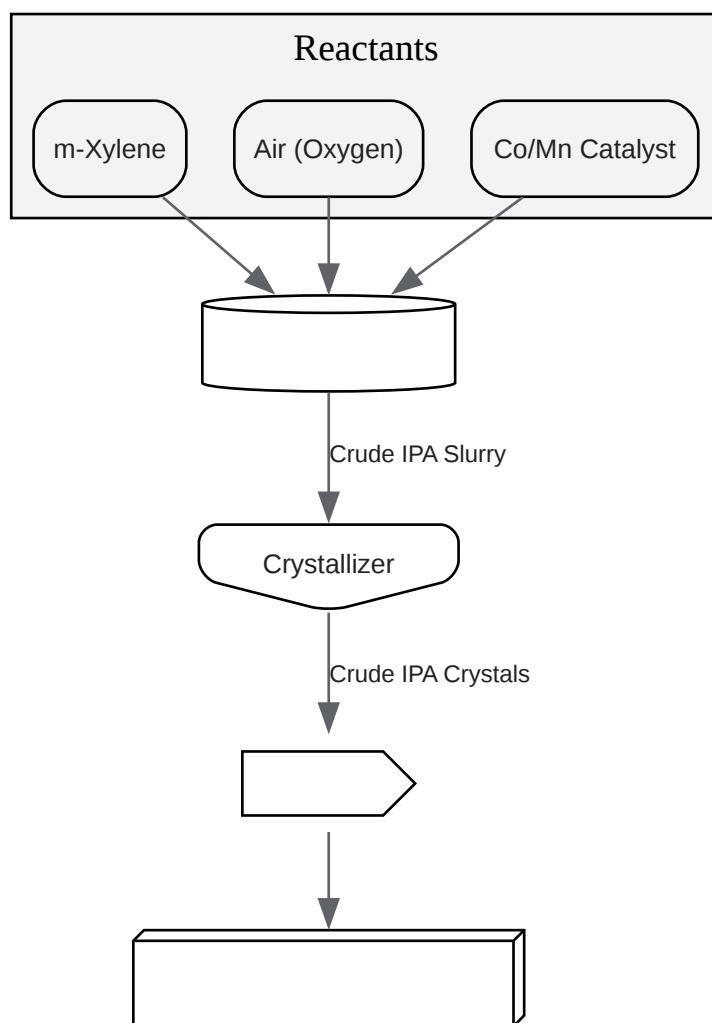


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Caption: Aerobic degradation pathway of isophthalic acid.[3]

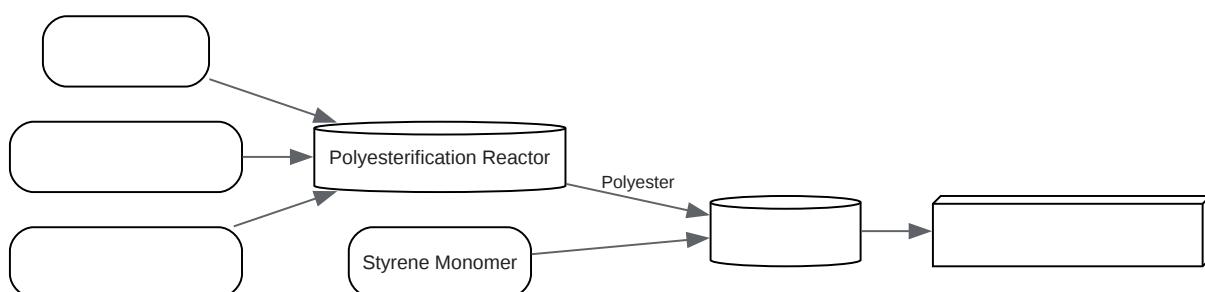
Industrial Production and Application

Isophthalic acid is primarily produced through the oxidation of m-xylene and is a key component in the synthesis of polymers like unsaturated polyester resins.



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Caption: Simplified process flow diagram for isophthalic acid production.



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Caption: Simplified process for unsaturated polyester resin synthesis.

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